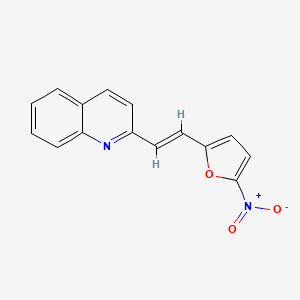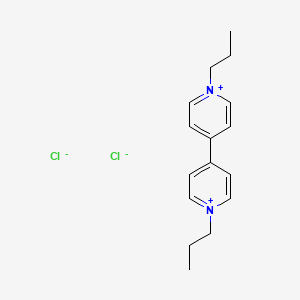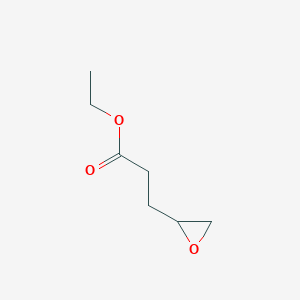
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester
Vue d'ensemble
Description
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is a versatile chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.2955 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with two carboxylic acid ester groups and two methyl groups. It is used extensively in various scientific research fields due to its diverse chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . This reaction is followed by the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene . The structures of the isolated compounds are characterized using 1H and 13C NMR spectroscopy and GC–MS .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The cyclopentene ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but lacks the additional methyl groups.
Diethyl malonate: A simpler ester with a similar reactivity profile.
Dimethyl cyclopentene-1,1-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl
Uniqueness
3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ester and methyl groups on the cyclopentene ring makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
diethyl 3,4-dimethylcyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKZZNUNQUQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448487 | |
| Record name | 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74160-66-0 | |
| Record name | 3-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silanamine, N-[bis(trimethylsilyl)ethenylidene]-1,1,1-trimethyl-](/img/structure/B3056701.png)











